4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-[(4-Fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-16-6-4-14(5-7-16)13-24-18(21-22-19(24)28)15-2-1-3-17(12-15)29(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11,13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOXLYIALPJKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, indicating their potential for diverse biological activities.
Biological Activity
The compound 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 749219-32-7) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to This compound possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Triazole A | 31.25 | E. coli, S. aureus |
| Triazole B | 62.5 | P. aeruginosa, Candida albicans |
| Target Compound | 125 | Various strains (MIC range: 31.25 - 62.5) |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of triazole derivatives have gained significant attention. Studies indicate that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study:
In a study evaluating the effects of triazole derivatives on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), several compounds showed promising results in inhibiting cell growth and migration. Notably, one derivative was highlighted for its selective action towards cancer cells while sparing normal cells .
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound X | IGR39 | 15 | High cytotoxicity |
| Compound Y | MDA-MB-231 | 12 | Significant growth inhibition |
| Target Compound | Various Cancer Lines | Varies | Selective towards cancer cells |
These findings suggest that the target compound may serve as a lead structure for developing new anticancer agents .
Other Biological Activities
Beyond antimicrobial and anticancer activities, triazoles are recognized for their antioxidant , anti-inflammatory , and analgesic properties. The structure of triazoles allows for modifications that can enhance these activities, making them valuable in pharmaceutical chemistry .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have garnered attention for their antimicrobial properties. Research indicates that compounds similar to 4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of enzyme activity critical to microbial survival. For example, triazoles can interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death . The presence of the morpholine sulfonyl group enhances solubility and bioavailability, which is crucial for therapeutic efficacy.
Agricultural Applications
Fungicides
Triazole compounds are extensively used in agriculture as fungicides due to their effectiveness against a wide range of fungal pathogens. The compound in focus has shown promise in controlling diseases in crops by disrupting fungal cell membrane integrity and function . This application is particularly relevant in an era where resistance to conventional fungicides is increasing.
Material Science
Polymer Chemistry
In material science, triazole derivatives are being explored as building blocks for advanced materials. Their unique chemical structure allows for functionalization that can lead to materials with desirable properties such as increased thermal stability and enhanced mechanical strength. These materials can be utilized in coatings, adhesives, and composites.
Antimicrobial Efficacy
A study conducted on various synthesized triazole derivatives demonstrated substantial antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring could enhance activity levels significantly .
Agricultural Field Trials
Field trials involving the application of triazole-based fungicides showed a marked reduction in disease incidence in crops like wheat and barley. These studies highlighted the efficacy of such compounds in real-world agricultural settings and their potential to improve crop yields while minimizing chemical usage .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.
Key Findings :
-
Oxidation to disulfides is reversible under reducing conditions, enabling applications in dynamic covalent chemistry .
-
Strong oxidants like KMnO<sub>4</sub> yield sulfonic acids, enhancing water solubility for pharmaceutical formulations .
Reduction Reactions
The sulfonyl (-SO<sub>2</sub>-) group can be reduced to a sulfide (-S-), altering electronic properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl → sulfide reduction | LiAlH<sub>4</sub>, THF, 0°C→RT | Morpholine sulfide derivative | 68% |
Mechanistic Insight :
-
The reaction proceeds via a two-electron reduction mechanism, forming a sulfinic acid intermediate before final sulfide production .
Substitution Reactions
The morpholine sulfonyl and triazole moieties undergo nucleophilic substitution.
Applications :
-
Substitution at the morpholine nitrogen introduces structural diversity for structure-activity relationship (SAR) studies .
-
Alkylation of the thiol group improves metabolic stability in drug candidates .
Microwave-Assisted Reaction Optimization
Modern synthetic methods enhance efficiency for triazole-thiol derivatives.
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Thioether formation | 350W microwave, EtOH | 8 min | 77% | |
| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF/H<sub>2</sub>O, 100°C | 2h | 82% |
Advantages :
-
Microwave irradiation reduces reaction times from hours to minutes while improving yields .
-
Catalyst systems like Pd(PPh<sub>3</sub>)<sub>4</sub> enable selective functionalization of the phenyl ring .
Thiol-Specific Reactions
The thiol group participates in metal coordination and thioether formation.
Significance :
Comparison with Similar Compounds
Morpholine-Containing Derivatives
Key Insights :
- The morpholine-4-sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated morpholine derivatives (e.g., ).
- The 4-fluorophenylmethyl substituent balances lipophilicity and electronic effects, unlike bulkier groups (e.g., phenylethyl in ), which may impede membrane permeability.
Fluorophenyl-Containing Derivatives
Key Insights :
Triazole-Thiol Derivatives with S-Alkylation/Schiff Base Modifications
Key Insights :
- The target’s unmodified thiol group offers flexibility for derivatization (e.g., S-alkylation to improve bioavailability, as in ).
Q & A
Q. How can derivatives of this compound be designed for improved metabolic stability?
- Methodology :
- Metabolite identification : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
